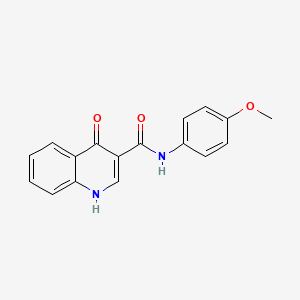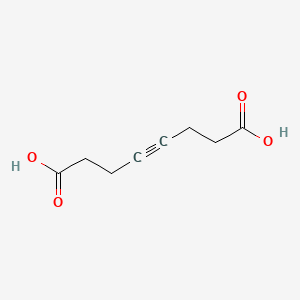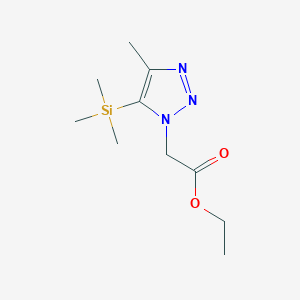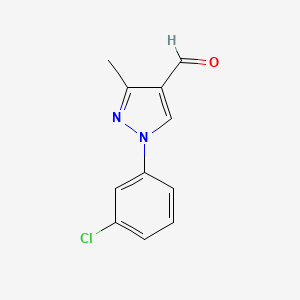![molecular formula C15H20ClN3O3 B8514700 tert-butyl 4-[(6-chloropyridin-3-yl)methyl]-3-oxopiperazine-1-carboxylate](/img/structure/B8514700.png)
tert-butyl 4-[(6-chloropyridin-3-yl)methyl]-3-oxopiperazine-1-carboxylate
描述
tert-butyl 4-[(6-chloropyridin-3-yl)methyl]-3-oxopiperazine-1-carboxylate is a complex organic compound with a molecular formula of C15H21ClN2O3. This compound is characterized by the presence of a piperazine ring, a chloropyridine moiety, and a tert-butyl ester group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((6-chloropyridin-3-yl)methyl)-3-oxopiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the Chloropyridine Moiety: The chloropyridine moiety can be introduced via a nucleophilic substitution reaction using 6-chloropyridine-3-carbaldehyde.
Formation of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced through the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
tert-butyl 4-[(6-chloropyridin-3-yl)methyl]-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted chloropyridine derivatives.
科学研究应用
tert-butyl 4-[(6-chloropyridin-3-yl)methyl]-3-oxopiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of biological pathways and as a tool for probing enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
作用机制
The mechanism of action of tert-butyl 4-((6-chloropyridin-3-yl)methyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Tert-butyl (6-chloropyridin-3-yl)methylcarbamate
- Tert-butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
tert-butyl 4-[(6-chloropyridin-3-yl)methyl]-3-oxopiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H20ClN3O3 |
|---|---|
分子量 |
325.79 g/mol |
IUPAC 名称 |
tert-butyl 4-[(6-chloropyridin-3-yl)methyl]-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C15H20ClN3O3/c1-15(2,3)22-14(21)19-7-6-18(13(20)10-19)9-11-4-5-12(16)17-8-11/h4-5,8H,6-7,9-10H2,1-3H3 |
InChI 键 |
ZYPVJHATLYEJOG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC2=CN=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















